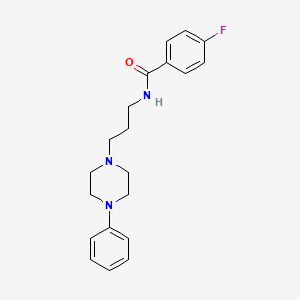

4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a chemical compound that belongs to the class of benzamides It features a fluorine atom attached to the benzene ring and a phenylpiperazine moiety linked through a propyl chain

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .

Mode of Action

It is suggested that the compound may interact with its targets through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Biochemical Pathways

Similar compounds have been reported to inhibit oxidoreductase enzymes , which play a crucial role in various biochemical pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the propyl chain.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating the interactions between small molecules and biological targets such as receptors and enzymes.

Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.

4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine ring, known for its antimicrobial activity.

Uniqueness

4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is unique due to the presence of the fluorine atom on the benzene ring, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying the effects of fluorine substitution in drug design.

Biologische Aktivität

4-Fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. This article provides a detailed examination of its biological activity, including key research findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H24FN3O

- Molecular Weight : 341.4 g/mol

- CAS Number : 23376-12-7

Structural Features

The structure includes:

- A benzamide core .

- A fluorine atom at the para position.

- A propyl chain linked to a 4-phenylpiperazine moiety.

This unique arrangement suggests potential interactions with various biological targets, particularly neurotransmitter systems.

The primary biological activity of this compound is attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive functions. This mechanism positions the compound as a potential candidate for treating Alzheimer's disease and other cognitive disorders.

Acetylcholinesterase Inhibition

In studies utilizing the Ellman’s method, derivatives of this compound demonstrated significant inhibitory activity against AChE. One notable derivative exhibited an IC50 value of 0.90 μM , indicating strong potential for further development as an Alzheimer's treatment.

Anticonvulsant Activity

The compound's derivatives have also been assessed for anticonvulsant activities in animal models. The evaluation was conducted using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole screens in mice and rats, showcasing its versatility in pharmacological applications.

Comparative Analysis with Related Compounds

A comparative study was conducted to evaluate structural analogs and their respective biological activities. Key findings are summarized in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains a fluorine atom at the para position | Focused on different receptor interactions |

| 2-Chloro-N-(3-(4-methylphenyl)piperazin-1-yl)benzamide | Similar piperazine structure but with methyl substitution | Potentially different biological activities |

| 2-Chloro-N-(3-(4-benzoylpiperidin-1-yl)propyl)benzamide | Contains a piperidine instead of piperazine | May exhibit different pharmacological properties |

These comparisons highlight the unique biological profiles associated with structural modifications, suggesting avenues for further research into optimizing therapeutic efficacy.

Neurodegenerative Disease Treatment

Research has indicated that compounds similar to this compound may play significant roles in treating neurodegenerative diseases. For instance, studies focused on its interaction with neurotransmitter systems revealed promising results in enhancing cognitive function through AChE inhibition .

Eigenschaften

IUPAC Name |

4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O/c21-18-9-7-17(8-10-18)20(25)22-11-4-12-23-13-15-24(16-14-23)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHYRFPNSMBHSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.